molecular formula C18H18N2O4S B2914945 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide CAS No. 899757-20-1

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide

Cat. No.: B2914945
CAS No.: 899757-20-1
M. Wt: 358.41
InChI Key: UYPKZOVNSFIOPY-UHFFFAOYSA-N
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Description

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide stands at the intersection of several fascinating fields of research. It showcases a multifaceted chemical structure, housing functional groups that contribute to its diverse reactivity and utility in scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a series of carefully controlled chemical reactions. The core structure can be built using a multi-step process that begins with the formation of the isothiazolone ring, followed by the introduction of the phenylethyl group and the propanamide side chain. Key steps may include cyclization reactions, selective oxidations, and amide coupling reactions.

Industrial Production Methods: On an industrial scale, the production of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide requires the optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced catalytic systems, high-performance separation techniques, and rigorous quality control protocols.

Chemical Reactions Analysis

Types of Reactions: This compound is prone to undergoing several types of chemical reactions:

  • Oxidation: : Introduction of oxygen atoms to form more complex oxidized derivatives.

  • Reduction: : Reduction of specific functional groups to alter its chemical reactivity.

  • Substitution: : Exchange of certain functional groups with others to modify its properties.

Common Reagents and Conditions: Reagents commonly used in these reactions include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often employ nucleophilic or electrophilic reagents, depending on the targeted functional group.

Major Products Formed: The major products formed from these reactions vary based on the reagents and conditions used but can include various oxidized, reduced, or substituted derivatives that retain the core isothiazolone structure.

Scientific Research Applications

Chemistry: In chemistry, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide serves as a versatile intermediate for synthesizing more complex molecules, providing a platform for studying reaction mechanisms and developing new chemical transformations.

Biology: Biologically, this compound may exhibit activity against certain biological targets, making it useful in the development of pharmaceuticals or as a probe in biochemical studies.

Medicine: In medical research, its unique structure can be exploited to design new drugs with specific therapeutic effects, potentially serving as a scaffold for the development of anti-inflammatory or antimicrobial agents.

Industry: Industrial applications may include its use as a building block in the synthesis of functional materials or specialty chemicals used in various technological applications.

Mechanism of Action

The exact mechanism of action for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide depends on its context of use. In a biological setting, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Unique Features: What sets 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide apart is its combination of the isothiazolone ring with the phenylethyl and propanamide moieties, providing a distinctive chemical profile that offers unique reactivity and application potential.

List of Similar Compounds

  • 3-Oxobenzo[d]isothiazole derivatives: : Compounds that share the core isothiazolone structure but differ in their substituents.

  • N-Phenylethyl derivatives: : Compounds that contain the phenylethyl group but have different core structures.

  • Propanamide derivatives: : Compounds that feature the propanamide functional group but vary in their overall molecular architecture.

This compound's unique combination of structural elements enables it to occupy a unique niche in the realm of chemical research, offering a range of applications and possibilities for further exploration.

Properties

IUPAC Name

N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13(14-7-3-2-4-8-14)19-17(21)11-12-20-18(22)15-9-5-6-10-16(15)25(20,23)24/h2-10,13H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPKZOVNSFIOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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